1-(3-Bromopropyl)azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis and Chemical Research

Four-membered nitrogen heterocycles, particularly azetidines, represent a crucial class of compounds in modern organic and medicinal chemistry. rsc.orgnih.govrsc.org Their prevalence in a variety of natural products and synthetic compounds with distinct biological functions underscores their importance. researchgate.netmedwinpublishers.com The azetidine (B1206935) scaffold is considered a "privileged motif" in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs. rsc.org Azetidines and their derivatives, such as β-lactams (2-azetidinones), are not only components of biologically active compounds but also serve as versatile building blocks for the synthesis of other nitrogen-containing molecules. nih.govresearchgate.net Researchers are increasingly interested in these structures for their ability to introduce unique three-dimensional conformations into larger molecules, which is a valuable attribute in drug design. rsc.orgchemrxiv.org

Overview of Azetidine Ring System Strain Characteristics and Unique Reactivity Profile

The chemical behavior of the azetidine ring is largely dictated by its significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value places azetidines in a unique position of reactivity, intermediate between the highly strained and reactive aziridines (approx. 27.7 kcal/mol) and the relatively stable and unreactive five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.orgresearchgate.net This inherent strain makes the azetidine ring susceptible to ring-opening reactions under specific conditions, providing a powerful tool for synthetic chemists. rsc.orgambeed.com However, the ring is also stable enough for convenient handling, unlike its three-membered counterpart. rsc.orgrsc.org This balance of stability and latent reactivity allows for selective chemical transformations, making the azetidine scaffold a predictable and useful component in multistep synthesis. researchgate.netpsu.edu

Role of Halogenated Azetidines as Strategic Synthetic Intermediates in Heterocyclic Chemistry

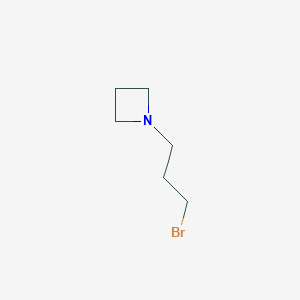

Halogenated azetidines are highly valuable as intermediates in the synthesis of complex molecules, especially in the pharmaceutical and agrochemical industries. cymitquimica.com The halogen atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions that allow for the introduction of diverse functional groups. The compound 1-(3-Bromopropyl)azetidine is a prime example of such a strategic intermediate. It is a bifunctional molecule, featuring a nucleophilic azetidine nitrogen and an electrophilic carbon atom attached to the bromine. The 3-bromopropyl side chain allows for the covalent attachment of the azetidine moiety to a wide range of substrates through reactions with nucleophiles like amines, thiols, or carbanions. This capability makes it a powerful building block for constructing larger, more complex molecular architectures that incorporate the unique structural and chemical properties of the azetidine ring. arkat-usa.org

Current Research Landscape and Emerging Trends in Azetidine Derivatization

The field of azetidine chemistry is dynamic, with continuous development of novel synthetic and derivatization methodologies. rsc.orgrsc.org Current research focuses on creating more efficient and selective ways to synthesize and functionalize these strained rings. Key trends include the development of innovative cyclization and cycloaddition strategies, the use of C-H bond activation to functionalize the azetidine core, and the design of enantioselective methods to produce chiral azetidine derivatives. rsc.orgrsc.orgacs.orgnih.gov In medicinal chemistry, there is a growing trend of incorporating azetidines to enhance the three-dimensional character of drug candidates, which can improve properties like solubility and metabolic stability. rsc.orgresearchgate.net Furthermore, late-stage functionalization, where the azetidine ring is modified at a late step in a synthetic sequence, is an emerging strategy that allows for the rapid generation of diverse compound libraries for screening purposes. acs.orgresearchgate.net

Scope and Foundational Objectives of Research Pertaining to this compound

Research involving this compound is primarily centered on its utility as a versatile synthetic building block. The foundational objective of using this compound is to leverage its bifunctional nature to introduce the N-(propyl)azetidine substructure into target molecules. The presence of both a reactive alkyl bromide and a secondary amine within the azetidine ring allows for a variety of synthetic transformations.

The primary research applications include:

Linker Chemistry: Utilizing the 3-bromopropyl chain to connect the azetidine ring to other molecular fragments, creating novel chemical entities.

Medicinal Chemistry: Synthesizing analogues of known bioactive compounds by incorporating the azetidine moiety to explore structure-activity relationships. For instance, replacing a pyrrolidine (B122466) or piperidine (B6355638) ring with an azetidine can significantly alter a molecule's pharmacological profile. medwinpublishers.combham.ac.uk

The overarching goal is to exploit the unique combination of reactivity and structural features offered by this compound to access new chemical space in drug discovery and materials science. arkat-usa.org

Chemical Data for this compound

| Property | Value |

| CAS Number | 1849381-27-6 bldpharm.com |

| Molecular Formula | C6H12BrN bldpharm.comuni.lu |

| Molecular Weight | 178.07 g/mol bldpharm.com |

| SMILES | BrCCCN1CCC1 bldpharm.comenaminestore.com |

| InChI Key | TYNVNNDTDRXKRL-UHFFFAOYSA-N uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropyl)azetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c7-3-1-4-8-5-2-6-8/h1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNVNNDTDRXKRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromopropyl Azetidine and Advanced Azetidine Derivatives

Direct Cyclization Strategies for Azetidine (B1206935) Ring Formation

Direct cyclization methods are among the most common and versatile approaches for synthesizing the strained four-membered azetidine ring. These strategies involve the formation of a carbon-nitrogen bond to close the ring in a single key step.

Intramolecular Nucleophilic Substitution Approaches

Intramolecular nucleophilic substitution is a cornerstone of azetidine synthesis. nih.govfrontiersin.org This method relies on a molecule containing both a nucleophilic amine and an electrophilic carbon center bearing a leaving group, positioned to favor a 4-exo-tet cyclization.

Common precursors for this approach include:

γ-haloamines: These are perhaps the most straightforward precursors. The terminal amine attacks the carbon bearing a halogen (e.g., bromine, chlorine, or iodine), displacing the halide and forming the azetidine ring.

Activated γ-aminoalcohols: In this variation, the hydroxyl group of a γ-aminoalcohol is converted into a better leaving group, such as a tosylate or mesylate, to facilitate the intramolecular cyclization by the amine. nih.gov

1,3-dihalopropanes with amines: The reaction of a primary amine with a 1,3-dihalopropane can lead to the formation of an N-substituted azetidine through a double SN2 reaction.

These reactions are typically carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. The choice of solvent and reaction temperature is crucial to optimize the yield and minimize side reactions, such as intermolecular polymerization.

| Starting Material | Key Reagents | Product | Reference |

| γ-haloamine | Base (e.g., NaH, K2CO3) | Azetidine | nih.gov |

| γ-aminoalcohol | TsCl, py; then Base | Azetidine | nih.gov |

| 1,3-dihalopropane | Primary Amine | N-substituted Azetidine |

Reductive Cyclization Pathways

Reductive cyclization offers an alternative route to azetidines, often starting from β-lactams (2-azetidinones). β-Lactams are readily available through various synthetic methods, including the well-known Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine. mdpi.comresearchgate.net

The reduction of the amide carbonyl group within the β-lactam ring to a methylene (B1212753) group furnishes the corresponding azetidine. This transformation is typically achieved using powerful reducing agents.

| Reagent | Description |

| Lithium aluminum hydride (LiAlH4) | A strong, non-selective reducing agent capable of reducing amides to amines. |

| Borane (BH3) complexes | Offer an alternative with potentially different selectivity profiles. |

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that might also be susceptible to reduction.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition reaction is a powerful and atom-economical method for the direct construction of four-membered rings. In the context of azetidine synthesis, this typically involves the reaction of an imine with an alkene, a process known as the aza Paternò–Büchi reaction. chemrxiv.orgrsc.orgnih.gov

Recent advancements have focused on photocatalytic methods to facilitate these cycloadditions under mild conditions. chemrxiv.orgacs.org For instance, visible-light-mediated [2+2] cycloadditions between oximes and olefins, catalyzed by an iridium photocatalyst, have been developed. chemrxiv.org This approach is noted for its operational simplicity and tolerance of various functional groups. chemrxiv.org

A notable example is the photocatalytic dehydrogenative [2+2] cycloaddition between amines and alkenes, which provides a stereoselective and high-yielding synthesis of functionalized azetidines. acs.org Another innovative approach involves the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, utilizing an Ir(III) photocatalyst to activate the isoxazoline (B3343090) via triplet energy transfer. rsc.org

| Reactants | Catalyst/Conditions | Product | Reference |

| Imine + Alkene | UV light or Photocatalyst | Azetidine | rsc.org |

| Oxime + Olefin | Iridium Photocatalyst, Visible Light | Azetidine | chemrxiv.org |

| Amine + Alkene | Photocatalyst, Aerobic Oxidation | Azetidine | acs.org |

| 2-Isoxazoline-3-carboxylate + Alkene | Ir(III) Photocatalyst, Visible Light | Azetidine | rsc.org |

Intramolecular Aminolysis of Epoxy Amines

A more recent and elegant strategy for azetidine synthesis involves the intramolecular aminolysis of epoxy amines. nih.govfrontiersin.orgnih.govbohrium.comelsevierpure.com This method provides a regioselective route to substituted azetidines.

In this reaction, a cis-3,4-epoxy amine undergoes cyclization catalyzed by a Lewis acid, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃). nih.govfrontiersin.orgnih.govbohrium.comelsevierpure.com The catalyst promotes a C3-selective intramolecular aminolysis, leading to the formation of the azetidine ring in high yield. nih.govfrontiersin.org This reaction has been shown to tolerate a variety of functional groups, including those that are acid-sensitive or Lewis basic. nih.govnih.govbohrium.comelsevierpure.com

Ring Expansion Methodologies from Smaller Heterocycles

Ring expansion reactions provide an alternative synthetic entry to the azetidine core by starting with more readily available three-membered heterocycles like aziridines.

Aziridine (B145994) to Azetidine Ring Expansion viamdpi.comnih.gov-Stevens Rearrangement and Ylide Chemistry

The one-carbon ring expansion of aziridines to azetidines can be achieved through the formation of an aziridinium (B1262131) ylide, followed by a Stevens rearrangement. chemrxiv.orgnih.govresearchgate.netchemrxiv.orgnih.gov This process involves the reaction of an aziridine with a carbene precursor, often a diazo compound, in the presence of a metal catalyst.

The reaction proceeds through the formation of an aziridinium ylide intermediate, which then undergoes a concerted, asynchronous ring-opening and closing via a mdpi.comnih.gov-Stevens-type rearrangement to yield the azetidine. nih.gov This method has been shown to be stereospecific, with the chirality of the starting material being transferred to the product. nih.gov

Recent developments in this area include the use of engineered 'carbene transferase' enzymes, such as a laboratory-evolved variant of cytochrome P450, which can catalyze this transformation with high enantioselectivity. chemrxiv.orgchemrxiv.orgnih.gov This biocatalytic approach overcomes the inherent tendency of aziridinium ylides to undergo competing side reactions. chemrxiv.orgnih.gov

| Starting Material | Key Reagents/Catalyst | Key Intermediate | Rearrangement | Product | Reference |

| Bicyclic Methyleneaziridine | Dirhodium catalyst, α-diazoacetate | Aziridinium ylide | mdpi.comnih.gov-Stevens | Methylene azetidine | nih.gov |

| Aziridine | Engineered Cytochrome P450, Diazo compound | Aziridinium ylide | nih.govnih.gov-Stevens | Chiral Azetidine | chemrxiv.orgchemrxiv.orgnih.gov |

Lewis Acid-Mediated Ring Expansion from Donor-Acceptor Cyclopropanes

The ring expansion of donor-acceptor (D-A) cyclopropanes represents a powerful strategy for the synthesis of substituted azetidines. nih.gov D-A cyclopropanes, often described as "masked 1,3-dipoles," possess a unique electronic structure that makes them susceptible to ring-opening reactions under Lewis acid catalysis. nih.govchemrxiv.org The Lewis acid coordinates to the acceptor groups (typically esters), increasing the polarization of the cyclopropane (B1198618) ring and facilitating nucleophilic attack. nih.gov

A notable advancement in this area is the magnesium-mediated ring expansion of D-A cyclopropanes using iminoiodinanes as a nitrogen source. nih.gov This transition-metal-free method allows for the generation of a wide array of substituted azetidines under mild conditions. nih.govchemrxiv.org The reaction is believed to proceed through the coordination of a magnesium-Lewis acid to the D-A cyclopropane, which promotes a nucleophilic ring-opening by a magnesium-amide species. nih.gov This approach is significant as it extends to alkyl D-A cyclopropanes, enabling the synthesis of aliphatic azetidines without the need for precious transition metals or external oxidants. nih.govchemrxiv.org

The versatility of D-A cyclopropanes in cycloaddition reactions has been harnessed by various research groups. For instance, the Xu group developed a method using azides in a formal [3+3] cycloaddition, while Banerjee and co-workers employed oxaziridines for the azetidination of D-A cyclopropanes. nih.govchemrxiv.org These methods underscore the exceptional reactivity of D-A cyclopropanes under Lewis acidic conditions for building the azetidine framework. nih.govchemrxiv.org

| Method | Catalyst/Reagent | Key Features | Reference |

| Nitrogen Group Transfer | MgI₂ / Iminoiodinane | Transition-metal-free, mild conditions, broad functional group tolerance. | nih.govchemrxiv.org |

| Formal [3+3] Cycloaddition | Lewis Acid / Azides | Harnesses dipolar nature of D-A cyclopropanes. | nih.govchemrxiv.org |

| Azetidination | Lewis Acid / Oxaziridines | Effective for electron-rich substrates. | nih.govchemrxiv.org |

Transition Metal-Catalyzed Ring Expansion Reactions (e.g., Gold-catalyzed 4-exo-dig cyclization)

Transition metal catalysis offers another powerful avenue for constructing azetidine rings through ring expansion. Gold catalysts, in particular, have been employed in unique cyclization reactions. A rare example is the gold-catalyzed 4-exo-dig cyclization of N-tosyl homopropargyl amines to produce stereoselective (Z)-2-alkylidene-1-tosylazetidine compounds. semanticscholar.orgacs.orgnih.gov This reaction, catalyzed by a [AuCl(PEt₃)]/AgOTf system, is noteworthy because it proceeds via a pathway that is generally considered unfavorable according to Baldwin's rules. acs.org

Stereoselective Synthesis of Azetidine Ring Systems

The development of methods for the stereoselective synthesis of azetidines is of paramount importance, given the prevalence of chiral azetidine cores in medicinally relevant molecules. nih.govchemrxiv.org

Enantioselective Approaches (e.g., Biocatalytic Methods, Chiral Catalysis)

Biocatalytic Methods A groundbreaking biocatalytic approach to chiral azetidines involves the enantioselective one-carbon ring expansion of aziridines. chemrxiv.orgchemrxiv.orgacs.org This method utilizes a laboratory-evolved "carbene transferase" enzyme, derived from cytochrome P450, to catalyze a nih.govsemanticscholar.org-Stevens rearrangement. chemrxiv.orgacs.orgnih.gov The engineered enzyme, P411-AzetS, demonstrates exceptional stereocontrol (up to 99:1 er) and chemoselectivity. chemrxiv.orgthieme-connect.com It effectively overrides the natural tendency of the reactive aziridinium ylide intermediate to undergo cheletropic extrusion of ethylene, instead channeling the reaction toward the desired ring expansion. chemrxiv.orgacs.orgthieme-connect.com The confinement of the reactive intermediate within the enzyme's active site is crucial for suppressing side reactions and achieving high enantioselectivity. thieme-connect.comthieme-connect.com This biocatalytic strategy has been successfully applied on a gram scale, demonstrating its viability for producing enantioenriched azetidines. chemrxiv.orgchemrxiv.org

Chiral Catalysis Chiral catalysis provides a complementary approach to enantiomerically enriched azetidines. birmingham.ac.uk One strategy is the enantioselective [2+2] cycloaddition of imines and alkenes. For example, a magnesium catalyst can mediate the reaction between DPP-imines and α-branched allenoates to furnish chiral azetidines. researcher.life Another powerful method is the copper-catalyzed boryl allylation of azetines, which installs both a boryl and an allyl group across the C=C bond, creating two new stereocenters with high enantioselectivity. researcher.lifeacs.org

Phase-transfer catalysis has also been successfully employed. A novel chiral cation phase-transfer catalyst containing a pentafluorosulfanyl (SF₅) group, derived from a cinchona alkaloid, enables the enantioselective synthesis of spirocyclic azetidine oxindoles through intramolecular C-C bond formation. nih.gov This method achieves high yields and excellent enantiomeric ratios (up to 2:98 er). nih.gov

| Approach | Catalyst/System | Reaction Type | Key Outcome | Reference |

| Biocatalysis | Engineered Cytochrome P411-AzetS | nih.govsemanticscholar.org-Stevens Rearrangement | Excellent enantioselectivity (99:1 er), gram-scale synthesis. | chemrxiv.orgchemrxiv.orgthieme-connect.com |

| Chiral Lewis Acid | B(C₆F₅)₃ / Chiral Phosphoric Acid | [2+2] Cycloaddition | Excellent stereoselectivities (>20:1 dr, up to 96:4 er). | researcher.life |

| Chiral Phase Transfer | SF₅-containing Cinchona Alkaloid | Intramolecular Cyclization | High yields and enantioselectivity (up to 2:98 er). | nih.gov |

| Copper Catalysis | Cu / Bisphosphine | Boryl Allylation of Azetines | Highly enantioselective difunctionalization. | researcher.lifeacs.org |

Diastereoselective Control in Azetidine Synthesis

Achieving diastereoselective control is critical when synthesizing azetidines with multiple stereocenters. Several methods have been developed to address this challenge. For instance, the iodine-mediated cyclization of homoallyl amines proceeds via a 4-exo trig pathway to deliver cis-2,4-disubstituted iodo-azetidines. nih.gov The relative stereochemistry of these products can be confirmed by NMR spectroscopy and X-ray crystallography. nih.gov

Another approach involves an electrocyclization of N-alkenylnitrones to form azetidine nitrones. nih.gov These strained heterocyclic intermediates can then undergo various transformations, including reduction, cycloaddition, and nucleophilic addition reactions, to yield highly substituted azetidines with excellent diastereoselectivity. nih.gov This two-step sequence provides a fundamentally different route to densely functionalized azetidines compared to traditional nucleophilic displacement methods. nih.gov

Strategic Incorporation of the Bromopropyl Moiety

The synthesis of 1-(3-Bromopropyl)azetidine requires the attachment of a 3-bromopropyl group to the nitrogen atom of the azetidine ring. This is typically achieved after the core heterocyclic scaffold has been constructed.

Post-Cyclization Functionalization of Azetidine Scaffolds

Once the azetidine ring is formed, the nitrogen atom can be functionalized through various standard organic reactions. If the synthesis yields an N-H azetidine (an azetidine with no substituent on the nitrogen), the 3-bromopropyl group can be introduced via a direct N-alkylation reaction. This involves treating the N-H azetidine with a suitable alkylating agent, such as 1,3-dibromopropane (B121459) or 1-bromo-3-chloropropane, in the presence of a base. The base deprotonates the azetidine nitrogen, forming a nucleophilic amide that then displaces one of the halide atoms on the three-carbon chain to form the desired C-N bond.

In cases where the azetidine is synthesized with a protecting group on the nitrogen (e.g., a benzyl (B1604629) or tosyl group), a deprotection step is required first to reveal the free N-H moiety. nih.gov For example, N-O bonds in some azetidine precursors can be cleaved using zinc metal in acidic conditions to provide the free azetidine. nih.gov Following deprotection, the N-alkylation can proceed as described above. This post-cyclization functionalization strategy allows for the late-stage introduction of the bromopropyl group, enabling the synthesis of the target compound this compound from a variety of pre-formed azetidine cores. nih.gov

Tandem Cyclization-Functionalization Sequences

Tandem reactions, also known as cascade reactions, represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules in a single operation without isolating intermediates. This approach is particularly valuable for the synthesis of strained ring systems like azetidines, where the sequential formation of multiple bonds can streamline the synthetic process and introduce functionality concurrently.

One notable tandem approach involves a copper(I)-catalyzed cascade strategy for the synthesis of azetidine nitrones from O-propargylic oximes. acs.org This process is initiated by a acs.orgresearchgate.net-rearrangement, followed by a 4π-electrocyclization, a ring-opening, and a final recyclization to form the azetidine ring. acs.org The substituents on the alkyne and oxime moieties play a crucial role in directing the reaction pathway, influencing the final product distribution. acs.org This methodology provides a pathway to novel azetidine derivatives that can undergo further transformations, such as [3 + 2] cycloaddition reactions with alkynoates. acs.org

Another sophisticated tandem strategy is the polar-radical relay approach, which leverages the ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) to synthesize azetidines bearing all-carbon quaternary centers. organic-chemistry.org This method employs a nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling with boronic acids. The reaction is initiated by bromide catalysis, which facilitates the ring-opening of the ABB to form a redox-active azetidine intermediate that then participates in the nickel-catalyzed cross-coupling. organic-chemistry.org This strategy exhibits broad functional group tolerance and has been successfully applied to the modification of complex molecules, including natural products and pharmaceuticals. organic-chemistry.org

The visible light-enabled aza Paternò-Büchi reaction is another powerful method for synthesizing functionalized azetidines, proceeding via a [2+2] cycloaddition of imines and alkenes. researchgate.netspringernature.com This reaction can be performed intramolecularly to yield bicyclic azetidines with high diastereoselectivity. researchgate.netspringernature.com The use of a visible-light photocatalyst allows the reaction to proceed under mild conditions. researchgate.netnih.gov The resulting N-O bond in the azetidine products can be readily cleaved under reductive conditions to afford the free azetidine. springernature.com

The following tables summarize key aspects of these tandem strategies for the synthesis of advanced azetidine derivatives.

Table 1: Copper(I)-Catalyzed Tandem Reaction for Azetidine Nitrones

| Starting Material | Catalyst System | Key Transformations | Product Type | Ref. |

| O-Propargylic Oximes | Copper(I) / 2-aminopyridine | acs.orgresearchgate.net-Rearrangement, 4π-Electrocyclization, Ring Opening, Recyclization | Azetidine Nitrones | acs.org |

Table 2: Polar-Radical Relay Strategy for Quaternary Azetidines

| Starting Material | Catalysis | Key Steps | Product Feature | Ref. |

| Benzoylated 1-Azabicyclo[1.1.0]butane & Boronic Acids | Nickel / Bromide | ABB Ring Opening, Ni-Catalyzed Cross-Coupling | All-Carbon Quaternary Center | organic-chemistry.org |

Table 3: Visible Light-Enabled Aza Paternò-Büchi Reaction

| Reactants | Catalyst | Reaction Type | Key Feature | Ref. |

| Imine and Alkene Precursors | Iridium Photocatalyst | [2+2] Cycloaddition | High Diastereoselectivity, Mild Conditions | researchgate.netspringernature.com |

These tandem methodologies highlight the innovative approaches being developed for the efficient and selective synthesis of structurally diverse and highly functionalized azetidine derivatives, which are of significant interest in medicinal chemistry and drug discovery.

Chemical Reactivity and Mechanistic Pathways of 1 3 Bromopropyl Azetidine and Azetidine Analogues

Regioselective Ring-Opening Reactions of the Azetidine (B1206935) Core

The cleavage of the C-N bonds in the azetidine ring can be initiated by nucleophilic, electrophilic, or reductive methods. The regioselectivity of these reactions, which dictates which C-N bond is broken, is a critical aspect of their synthetic utility. magtech.com.cn

Nucleophilic ring-opening is a common and extensively studied reaction of azetidines. researchgate.net For this reaction to occur, the nitrogen atom of the azetidine ring is typically activated by protonation or alkylation to form a more reactive azetidinium ion. researchgate.net This activation enhances the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles.

A variety of nucleophiles have been employed in the ring-opening of azetidinium ions, including halides, azide (B81097), cyanide, acetate (B1210297), and alkoxides. researchgate.netorganic-chemistry.org The attack of the nucleophile generally proceeds via an SN2 mechanism, leading to the cleavage of one of the C-N bonds and the formation of a functionalized linear amine. nih.gov For instance, the reaction of enantiopure azetidinium salts with nucleophiles like the azide anion, benzylamine, acetate anion, or alkoxides has been shown to proceed regioselectively. organic-chemistry.org

The table below summarizes the outcomes of nucleophilic ring-opening reactions on substituted azetidinium ions.

| Azetidinium Ion Substituent | Nucleophile | Predominant Site of Attack | Resulting Product |

| Unsubstituted at C4 | Azide, Cyanide, Acetate | C4 | Functionalized linear amine |

| Methyl group at C4 | Azide, Cyanide, Acetate | C2 | Functionalized linear amine |

| Quaternary carbon α to nitrogen | Azide, Cyanide, Acetate | Quaternary carbon | Functionalized linear amine |

It is important to note that the regioselectivity is highly dependent on the substitution pattern of the azetidine ring.

Non-activated azetidines, which bear electron-donating groups on the nitrogen atom, are generally inert to nucleophilic attack. mdpi.com Therefore, activation by an electrophile is necessary to facilitate ring-opening. nih.gov This can be achieved by reacting the azetidine with alkylating agents, such as methyl trifluoromethanesulfonate (B1224126), or with Lewis acids. researchgate.netmdpi.com

The formation of an azetidinium ion through electrophilic activation creates a highly strained and reactive intermediate. nih.gov The subsequent ring cleavage occurs as a nucleophile, which can be the counter-ion of the electrophile or an externally added reagent, attacks one of the ring carbons. nih.gov For example, the reaction of N-alkyl azetidines with cyanogen (B1215507) bromide leads to the cleavage of the four-membered ring, producing 3-bromo N-alkyl cyanamides. researchgate.net

Reductive cleavage of the N-C bond in azetidines offers an alternative pathway for ring-opening. This can be achieved through various methods, including single-electron transfer (SET) processes. For instance, the use of reagents like thulium(II) iodide (TmI₂) in the presence of an alcohol has been shown to effect the reductive cleavage of C-N σ bonds in amides, a principle that can be extended to cyclic systems like azetidines. mdpi.com

More recently, transition-metal-free methods have been developed for the reductive cleavage of C-N bonds in azetidinyl amides using sodium dispersions and 15-crown-5. mdpi.com This method is highly chemoselective, favoring the cleavage of the strained azetidine ring over less strained cyclic or acyclic amides. mdpi.com Photocatalytic methods have also emerged as a powerful tool for the reductive ring-opening of cyclic amines, including azetidines, under mild, transition-metal-free conditions. acs.org These reactions often proceed via the generation of a radical intermediate following a single-electron transfer to the activated amine. nih.gov

The regioselectivity of azetidine ring-opening reactions is a delicate interplay of both electronic and steric effects. magtech.com.cn

Electronic Effects: Unsaturated substituents, such as aryl, alkenyl, cyano, or carboxylate groups, at the 2-position of the azetidine ring can stabilize a partial positive charge on the adjacent carbon atom in the transition state. magtech.com.cn This electronic stabilization favors nucleophilic attack at that position, leading to the cleavage of the C2-N bond. magtech.com.cn

Steric Effects: In the absence of strong electronic influences, steric hindrance often dictates the site of nucleophilic attack. Nucleophiles tend to attack the less substituted carbon atom of the azetidinium ion. magtech.com.cn For instance, in 2-alkylazetidines, sterically bulky or strong nucleophiles will preferentially attack the C4 position. magtech.com.cn However, in cases where a quaternary carbon is present, the electronic preference for attack at the more substituted position can be counteracted by severe steric crowding. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in understanding the parameters that govern the regioselectivity of these reactions. nih.gov These studies have shown that the transition state leading to attack at the more substituted carbon can be lower in energy, even though it leads to a more sterically encumbered product. nih.gov

Transformations Involving the Bromopropyl Side Chain

The 3-bromopropyl side chain of 1-(3-bromopropyl)azetidine introduces another reactive site into the molecule, allowing for transformations that are distinct from the ring-opening reactions of the azetidine core.

The bromine atom on the propyl side chain can act as a leaving group in intramolecular nucleophilic substitution reactions. The nitrogen atom of the azetidine ring can act as an internal nucleophile, attacking the carbon atom bearing the bromine. This intramolecular cyclization can lead to the formation of bicyclic azetidinium ions. mdpi.com The subsequent ring-opening of these bicyclic intermediates by external nucleophiles can lead to the formation of larger ring systems, such as pyrrolidines and azepanes. researchgate.net

The outcome of these intramolecular cyclization and subsequent ring-expansion reactions is dependent on the substitution pattern of the original azetidine ring and the nature of the nucleophile used in the expansion process. researchgate.net

Intermolecular Nucleophilic Substitution Reactions at the Brominated Carbon

The carbon atom attached to the bromine in this compound is an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity allows for a variety of intermolecular nucleophilic substitution reactions, which are fundamental in elongating the side chain and introducing diverse functional groups.

In these reactions, a nucleophile (a species rich in electrons) displaces the bromide ion, which acts as a leaving group. The general mechanism for this SN2 (Substitution Nucleophilic Bimolecular) reaction involves the backside attack of the nucleophile on the carbon atom bearing the bromine. This concerted process, where the bond to the nucleophile forms at the same time as the bond to the bromide breaks, leads to an inversion of stereochemistry if the carbon were chiral.

The rate of these reactions is influenced by several factors, including the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. Stronger nucleophiles, such as those with a negative charge and high electron density, will react more readily. libretexts.org Polar aprotic solvents are often employed to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Common nucleophiles used in reactions with alkyl halides like this compound include:

Amines: Primary and secondary amines can react to form more complex secondary and tertiary amines, respectively.

Azides: The azide ion is a good nucleophile and introduces the azido (B1232118) group, which can be subsequently reduced to an amine or used in click chemistry.

Cyanides: The cyanide ion introduces a nitrile group, which is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Hydroxides and Alkoxides: These nucleophiles lead to the formation of alcohols and ethers, respectively.

Below is a table summarizing some examples of intermolecular nucleophilic substitution reactions at the brominated carbon of this compound.

| Nucleophile | Product | Functional Group Introduced |

| Ammonia (NH₃) | 1-(3-Aminopropyl)azetidine | Primary Amine |

| Sodium Cyanide (NaCN) | 4-(Azetidin-1-yl)butanenitrile | Nitrile |

| Sodium Azide (NaN₃) | 1-(3-Azidopropyl)azetidine | Azide |

| Sodium Hydroxide (NaOH) | 3-(Azetidin-1-yl)propan-1-ol | Alcohol |

| Sodium Methoxide (NaOCH₃) | 1-(3-Methoxypropyl)azetidine | Ether |

These reactions are crucial for the derivatization of the this compound scaffold, enabling the synthesis of a wide array of compounds with potential applications in medicinal chemistry and materials science.

Elimination Reactions Leading to Unsaturated Side Chains

In addition to substitution, this compound can undergo elimination reactions, particularly in the presence of a strong, sterically hindered base. masterorganicchemistry.com These reactions result in the formation of an unsaturated side chain, specifically an alkene, by removing a hydrogen atom from the carbon adjacent to the brominated carbon (the β-carbon) and the bromine atom.

The most common mechanism for this type of reaction is the E2 (Elimination Bimolecular) mechanism. libretexts.org This is a concerted, one-step process where the base abstracts a proton from the β-carbon at the same time the C-Br bond breaks and a double bond forms between the α- and β-carbons. libretexts.org

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org However, the use of a bulky base can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. masterorganicchemistry.com

For this compound, the primary product of an E2 elimination would be 1-allyl-azetidine.

Factors influencing the competition between substitution (SN2) and elimination (E2) reactions include the nature of the base/nucleophile, the reaction temperature, and the solvent.

Base/Nucleophile: Strong, sterically hindered bases favor elimination. Strong, but less hindered, nucleophiles favor substitution.

Temperature: Higher temperatures generally favor elimination over substitution.

Solvent: Less polar solvents tend to favor elimination.

| Base | Major Product | Comments |

| Potassium tert-butoxide (t-BuOK) | 1-Allylazetidine | Strong, bulky base favors elimination. |

| Sodium ethoxide (NaOEt) | Mixture of 1-Allylazetidine and 1-(3-Ethoxypropyl)azetidine | Strong, less hindered base leads to a mixture of elimination and substitution products. |

The formation of unsaturated side chains through elimination reactions introduces a valuable functional group (the double bond) that can be further manipulated through various addition reactions, significantly expanding the synthetic utility of the azetidine scaffold.

Rearrangements and Skeletal Reorganizations Involving Azetidines

Ring Expansion to Larger Heterocycles (e.g., Pyrrolidines, Piperidines)

Azetidines, due to their inherent ring strain, can undergo ring expansion reactions to form larger, more stable heterocyclic systems like pyrrolidines (five-membered rings) and piperidines (six-membered rings). elsevierpure.com These transformations are synthetically valuable as they provide access to these important classes of N-heterocycles.

One common strategy for the ring expansion of azetidines involves the intramolecular nucleophilic attack of the azetidine nitrogen on an electrophilic center located on a side chain attached to the nitrogen. For instance, an N-substituted azetidine with a leaving group at the appropriate position on the side chain can cyclize to form a bicyclic azetidinium intermediate. Subsequent nucleophilic attack on one of the ring carbons of this strained intermediate leads to the opening of the azetidine ring and the formation of a larger heterocycle.

For example, azetidines with a 3-hydroxypropyl side chain at the 2-position can be activated to undergo intramolecular N-alkylation, forming a 1-azoniabicyclo[3.2.0]heptane intermediate. The opening of this bicyclic system by various nucleophiles can lead to the formation of ring-expanded pyrrolidines. nih.gov The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. nih.gov

In some cases, acid-mediated intramolecular ring-opening can occur. For example, certain N-substituted azetidines can undergo decomposition via nucleophilic attack of a pendant amide group on the protonated azetidine ring, leading to ring-expanded products. nih.gov

The table below summarizes different approaches to azetidine ring expansion.

| Starting Material Type | Reaction Conditions | Product Heterocycle |

| 2-(3-Hydroxypropyl)azetidines | Activation of alcohol, intramolecular N-alkylation, nucleophilic opening | Pyrrolidines |

| N-Aroylazetidines with pendant amide | Acidic conditions | Ring-opened or expanded products |

| Vinylazetidines | Thermal or photochemical conditions | Pyrrolidines and other heterocycles |

Isomerization and Tautomerization Pathways within Azetidine Frameworks

Isomerization and tautomerization are processes that involve the rearrangement of atoms within a molecule to form a different structural isomer or tautomer. Within azetidine frameworks, these pathways can lead to changes in stereochemistry or the formation of related heterocyclic structures.

A notable rearrangement is the aza-quasi-Favorskii rearrangement, which allows for the synthesis of highly substituted aziridines from anionic azetidine intermediates. chemistryviews.org This reaction involves a ring contraction of the four-membered azetidine ring to a three-membered aziridine (B145994) ring. chemistryviews.org

Tautomerization, the migration of a proton accompanied by a shift of a double bond, is also possible in azetidine derivatives containing appropriate functional groups. For instance, an azetidine with a keto group on a side chain could potentially exist in equilibrium with its enol tautomer.

While specific examples of isomerization and tautomerization directly involving this compound are not extensively documented, the principles apply to the broader class of azetidine-containing molecules. The reactivity of the azetidine ring and its substituents can be harnessed to drive these rearrangements, providing pathways to novel molecular architectures.

Transition Metal-Catalyzed Transformations of Azetidines

Palladium-Catalyzed N-Arylation and Related Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of azetidines, these reactions are particularly useful for introducing aryl and other substituents onto the nitrogen atom or at other positions of the ring.

N-Arylation of Azetidine:

The palladium-catalyzed N-arylation of azetidine and its derivatives allows for the synthesis of N-aryl azetidines. thieme-connect.comresearchgate.net This reaction, a type of Buchwald-Hartwig amination, typically involves the coupling of an aryl halide (or triflate) with the azetidine in the presence of a palladium catalyst and a base. The catalyst system often consists of a palladium precursor and a phosphine (B1218219) ligand.

A wide range of N-arylazetidines can be accessed through this method, and importantly, the reaction conditions are generally mild enough to avoid cleavage of the strained azetidine ring. thieme-connect.comresearchgate.net

Other Cross-Coupling Reactions:

Besides N-arylation, other palladium-catalyzed cross-coupling reactions can be employed to functionalize azetidines. For instance, Stille cross-coupling reactions have been developed for the stereospecific arylation and acylation of α-stannylated azetidines. nih.gov This method allows for the predictable transfer of the nitrogen-containing stereocenter. nih.gov

Iron-catalyzed cross-coupling reactions have also been reported for the coupling of 3-iodoazetidines with Grignard reagents, providing a route to 3-substituted azetidines. rsc.org

The table below provides an overview of some transition metal-catalyzed transformations involving azetidines.

| Reaction Type | Coupling Partners | Catalyst System | Product Type |

| N-Arylation | Azetidine, Aryl Bromide | Palladium catalyst, Phosphine ligand, Base | N-Arylazetidine |

| Stille Coupling | α-Stannylated Azetidine, Aryl Halide/Acyl Halide | Palladium catalyst | α-Arylated/Acylated Azetidine |

| Iron-Catalyzed Coupling | 3-Iodoazetidine, Grignard Reagent | Iron catalyst | 3-Substituted Azetidine |

These transition metal-catalyzed methods significantly enhance the synthetic accessibility of a diverse range of functionalized azetidines, which are valuable building blocks in various fields of chemistry.

C-H Functionalization Strategies (e.g., C(sp³)–H Arylation)

The direct functionalization of otherwise inert C(sp³)–H bonds represents a powerful tool in modern organic synthesis, offering a more atom- and step-economical approach to complex molecules. In the context of this compound and its analogues, C-H functionalization can be envisioned at various positions, including the azetidine ring and the N-alkyl substituent. Palladium-catalyzed C–H arylation has emerged as a prominent method for forging carbon-carbon bonds.

The success of palladium-catalyzed C–H arylation often hinges on the use of directing groups, which position the catalyst in proximity to the targeted C–H bond, thereby ensuring high regioselectivity. For N-alkylamines and saturated azacycles, various directing group strategies have been developed to achieve selective C–H arylation.

Directing Group Strategies for Arylation of Saturated Azacycles and N-Alkylamines:

| Directing Group Strategy | Target Position | Catalyst System (Typical) | Substrate Scope | Ref. |

| Thioamide | α to Nitrogen | Pd(II) | Pyrrolidines, Piperidines, Azepanes | nih.gov |

| Aminoquinoline | C-3 of Heterocycle | Pd(II) | THFs, Pyrrolidines, Piperidines, THPs | dntb.gov.uasemanticscholar.org |

| Transient Imine (from Glyoxylic Acid) | Site-selective on alkyl chain | Pd(II) | Primary Alkylamines | iu.edu |

| Transient Imine (various aldehydes) | γ and δ on alkyl chain | Pd(II) with Pyridone Ligands | Alkylamines | nih.gov |

Research has demonstrated the palladium-catalyzed α-C(sp³)–H arylation of various saturated azacycles, including pyrrolidines and piperidines, utilizing a thioamide as the directing group. nih.gov This approach allows for the introduction of aryl groups at the position adjacent to the nitrogen atom. For functionalization at other positions of the heterocyclic core, such as the C-3 position, aminoquinoline-based directing groups have proven effective. dntb.gov.uasemanticscholar.org

When considering the N-alkyl chain of compounds like this compound, strategies developed for the C–H functionalization of linear alkylamines become highly relevant. The use of transient directing groups, formed in situ from the amine substrate and a catalytic aldehyde or ketone, has enabled the site-selective arylation of primary alkylamines. iu.edu For instance, glyoxylic acid can be used as a catalytic, transient directing group for the arylation of primary alkylamines. iu.edu

More advanced ligand development has further expanded the scope of this methodology. The combination of specific transient directing groups with 2-pyridone ligands has been shown to significantly improve the efficiency of γ-methylene arylation of alkylamines and has even enabled the more challenging δ-arylation. nih.gov These strategies highlight the potential for selectively functionalizing the propyl chain of this compound, offering a pathway to novel substituted azetidine derivatives. The mechanistic pathway for these transformations generally involves the formation of a palladacycle intermediate, facilitated by the directing group, followed by oxidative addition of an aryl halide and reductive elimination to afford the arylated product.

Photoredox Catalysis in Azetidine Transformations

Visible-light photoredox catalysis has emerged as a powerful and versatile platform for organic synthesis, enabling the generation of radical intermediates under mild conditions. This approach has found broad application in a variety of transformations, including those involving nitrogen-containing compounds and alkyl halides. For a substrate such as this compound, photoredox catalysis offers intriguing possibilities for transformations at both the amine and the alkyl bromide moieties.

The general mechanism of photoredox catalysis involves the excitation of a photocatalyst by visible light, which then engages in single-electron transfer (SET) with a substrate to generate a radical ion. In the context of amines, the tertiary amine of the azetidine ring can act as a reductive quencher for the excited photocatalyst, leading to the formation of an amine radical cation. This intermediate can then undergo further reactions, such as deprotonation at the α-carbon to form an α-amino radical, which can engage in subsequent bond-forming events.

A particularly relevant transformation for this compound is the photoredox-catalyzed intramolecular cyclization. While specific examples involving this exact substrate are not prevalent in the literature, analogous systems provide a strong precedent for such reactivity. The general strategy involves the generation of a radical at one end of the molecule that can then react with an acceptor at the other end.

Potential Photoredox-Catalyzed Transformations of this compound Analogues:

| Reaction Type | Proposed Intermediate | Potential Product | Mechanistic Analogy | Ref. |

| Intramolecular Radical Cyclization | Carbon-centered radical from C-Br bond cleavage | Pyrrolizidine or Indolizidine core | Atom Transfer Radical Cyclization (ATRC) | nih.govresearchgate.net |

| Halogen-Atom Transfer (XAT) | α-aminoalkyl radical | Functionalized product via radical-radical coupling | α-aminoalkyl radicals as XAT agents | manchester.ac.uk |

| Decarboxylative Functionalization | Alkyl radical from NHP ester | Brominated or chlorinated azetidine derivative | Photoredox-catalyzed decarboxylative halogenation | nih.gov |

One plausible mechanistic pathway for the transformation of this compound under photoredox conditions is an intramolecular atom transfer radical cyclization (ATRC). In such a process, the photocatalyst could facilitate the homolytic cleavage of the C-Br bond to generate a carbon-centered radical on the propyl chain. This radical could then potentially undergo an intramolecular addition to a suitable acceptor, or in the absence of an external trap, could lead to rearranged or fragmented products. The feasibility of such cyclizations has been demonstrated in other systems, for example, in the visible-light-promoted ATRC of unsaturated hydrocarbons with bromomalonates. nih.govresearchgate.net

Another potential pathway involves the generation of an α-aminoalkyl radical through the oxidation of the azetidine nitrogen, which could then act as a halogen-atom transfer (XAT) agent. manchester.ac.uk This could initiate a radical chain process or lead to intermolecular coupling reactions. The reactivity profile of such α-aminoalkyl radicals has been shown to mirror that of classical tin radicals, enabling the activation of unactivated alkyl and aryl halides. manchester.ac.uk

Furthermore, the principles of photoredox catalysis can be applied to introduce functionalities onto the azetidine scaffold through other precursors. For instance, photoredox-catalyzed decarboxylative halogenation of N-hydroxyphthalimide-activated carboxylic acids provides a mild route to alkyl halides. nih.gov An azetidine-containing carboxylic acid could potentially be converted to a bromo- or chloro-functionalized azetidine derivative via this methodology.

Applications of 1 3 Bromopropyl Azetidine As a Versatile Synthetic Precursor

Construction of Polycyclic and Fused Nitrogen Heterocyclic Systems

The inherent ring strain of the azetidine (B1206935) moiety, combined with the electrophilic nature of the bromopropyl group, makes 1-(3-bromopropyl)azetidine an ideal substrate for intramolecular cyclization reactions, leading to the formation of intricate polycyclic and fused heterocyclic systems.

Synthesis of Spirocyclic Azetidine Derivatives

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. enamine.net The synthesis of spirocyclic azetidines can be achieved through various synthetic strategies. One common approach involves the intramolecular cyclization of precursors containing both the azetidine ring and a suitable nucleophile.

A general and efficient two-step method for the synthesis of multifunctional spirocycles commences with common cyclic carboxylic acids. nih.gov This process involves the initial formation of azetidinones, which are subsequently reduced to the corresponding spirocyclic azetidines. nih.gov While not explicitly starting from this compound, this highlights a pathway where a suitably functionalized azetidine precursor undergoes spirocyclization.

Another notable strategy is the synthesis of "angular" spirocyclic azetidines, which have been identified as potential bioisosteres for more common saturated six-membered heterocycles like morpholine and piperazine. nih.gov These novel angular azaspiro[3.3]heptanes can be prepared through efficient, high-yield sequences. nih.gov The incorporation of these unique spirocyclic azetidine moieties into known drug molecules has yielded novel analogs with comparable physicochemical properties and high biological activity. nih.gov

| Spirocyclic Azetidine Synthesis Method | Starting Materials | Key Steps | Significance |

| From Cyclic Carboxylic Acids | Cyclobutane carboxylate, cyclopentane carboxylate, L-proline | 1. Synthesis of azetidinones2. Reduction to azetidines | Provides multifunctional spirocycles for drug discovery. nih.gov |

| Synthesis of "Angular" Spirocycles | Not specified | Efficient, high-yield sequences | Creates novel bioisosteres for drug design with improved properties. nih.gov |

| Ti(IV)-mediated Coupling | Oxime ethers, alkyl Grignard reagents | Kulinkovich-type mechanism | Synthesizes spirocyclic NH-azetidines. rsc.org |

Assembly of Bicyclic Azetidines and Related Architectures

The construction of bicyclic systems containing an azetidine ring is another important application of azetidine-containing precursors. Intramolecular cyclization remains a predominant approach to access these substituted azetidines. nih.gov

A noteworthy example is the efficient synthesis of the antimalarial compound BRD3914, a bicyclic azetidine that targets the Plasmodium falciparum phenylalanyl-tRNA synthetase. nih.gov A key step in the synthesis of such bicyclic azetidines can be a base-mediated intramolecular cyclization. nih.gov Following the formation of the initial azetidine ring, subsequent reactions such as nitrile reduction, protection, and ring-closing metathesis can be employed to construct the second ring of the bicyclic system. nih.gov

Another powerful strategy for forming the azetidine ring within a bicyclic framework is the intramolecular aminolysis of epoxy amines. Lanthanide (III) triflates, such as La(OTf)₃, have been shown to be excellent catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. frontiersin.orgnih.gov This method is tolerant of various functional groups and provides a novel route to azetidine-containing scaffolds that can be further elaborated into more complex bicyclic structures. frontiersin.orgnih.gov

| Bicyclic Azetidine Synthesis Strategy | Key Transformation | Catalyst/Reagent | Application Example |

| Intramolecular Cyclization and Ring-Closing Metathesis | Base-mediated intramolecular cyclization | Base (e.g., NaH) | Synthesis of antimalarial compound BRD3914. nih.gov |

| Intramolecular Aminolysis of Epoxy Amines | Regioselective aminolysis of cis-3,4-epoxy amines | La(OTf)₃ | Construction of the azetidine ring in a bicyclic precursor. frontiersin.orgnih.gov |

Development of Complex Molecular Scaffolds

Beyond fused and polycyclic systems, this compound serves as a foundational element for building a variety of other complex molecular scaffolds, including polyamine ligands, modified amino acids, and diverse saturated nitrogen heterocycles.

Precursors for Polyamine Ligands and Metal-Complexing Agents

The azetidine nitrogen is a potential coordination site for metal ions, and incorporating the azetidine moiety into larger ligand frameworks can lead to novel metal complexes with unique properties. While direct synthesis from this compound is not extensively documented in the provided sources, the principles of ligand synthesis suggest its utility. The propyl chain allows for the extension and connection to other donor atoms to create polydentate ligands.

For instance, 2,4-cis-disubstituted azetidines have been successfully used as N,N'-ligands to prepare palladium(II) and platinum(II) complexes. frontiersin.org The synthesis of these complexes demonstrates the capability of the azetidine nitrogen to coordinate with transition metals. frontiersin.org By analogy, this compound could be envisioned as a precursor to more complex polyamine ligands where the propyl chain is further functionalized to introduce additional donor groups, leading to chelating agents for various metal ions. The synthesis of such ligands often involves the alkylation of amines, a reaction for which the bromopropyl group is well-suited.

Incorporating Azetidine Moieties into Amino Acid Derivatives

Azetidine-containing amino acids are valuable building blocks for creating peptides with constrained conformations and potentially enhanced biological activity and stability. nih.gov The azetidine ring can be incorporated into amino acid structures through several synthetic routes.

One efficient method involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates, which are prepared from azetidin-3-one. nih.gov This approach leads to functionalized 3-substituted 3-(acetoxymethyl)azetidines, which are precursors to novel heterocyclic amino acid derivatives. nih.gov

Furthermore, the 3-aminoazetidine (3-AAz) subunit has been introduced as a novel turn-inducing element in the synthesis of small head-to-tail cyclic peptides. researchgate.net The inclusion of this azetidine-based moiety has been shown to greatly improve the efficiency of macrocyclization reactions for tetra-, penta-, and hexapeptides. researchgate.net The resulting azetidine-containing macrocyclic peptides can be further modified at the azetidine nitrogen, allowing for the attachment of various functional groups such as dyes and biotin tags. researchgate.net

| Azetidine-Containing Amino Acid/Peptide Synthesis | Azetidine Precursor Type | Key Reaction | Resulting Structure |

| Heterocyclic Amino Acid Derivatives | Methyl 2-(azetidin-3-ylidene)acetate | Aza-Michael Addition | 3-Substituted 3-(acetoxymethyl)azetidines. nih.gov |

| Small Macrocyclic Peptides | 3-Aminoazetidine (3-AAz) subunit | Peptide coupling and macrocyclization | Cyclic tetra-, penta-, and hexapeptides with improved cyclization yields. researchgate.net |

| Enantioenriched α-Amino Acids | Unsaturated azetidine carboxylic acid precursors | Metal-catalyzed asymmetric reduction | 2-Azetidinylcarboxylic acids for small peptide chains. acs.org |

Synthesis of Diverse Saturated Nitrogen Heterocycles

The development of new methods for the rapid assembly of saturated nitrogen heterocycles is a significant area of research in organic synthesis and medicinal chemistry. researchgate.netimperial.ac.uk A one-pot rhodium-catalyzed N-H insertion and cyclization sequence provides a powerful strategy for the preparation of 2,2-disubstituted azetidines, pyrrolidines, piperidines, and azepanes. researchgate.netimperial.ac.uk This "stitching" method uses diazo compounds to connect linear 1,m-haloamines, rapidly assembling a variety of saturated nitrogen heterocycles in excellent yields. researchgate.netimperial.ac.uk A precursor such as this compound, being a substituted amine with a reactive alkyl halide, fits the profile of a substrate that could potentially be utilized in related cyclization strategies to build larger heterocyclic systems.

General methods for the synthesis of azetidines often involve the intramolecular cyclization of γ-amino alcohols or their derivatives. magtech.com.cn The nucleophilic substitution reaction, where the nitrogen atom displaces a leaving group on the γ-carbon, is a fundamental approach to forming the four-membered ring. magtech.com.cn The structure of this compound itself is a product of such a reaction, and its reactive bromine atom allows it to act as an intermediate for further N-alkylation or cyclization reactions to generate more complex saturated nitrogen heterocycles.

| Method for Saturated N-Heterocycle Synthesis | Key Features | Scope | Potential Relevance of this compound |

| Diazo-Heterocycle "Stitching" | One-pot, Rhodium-catalyzed N-H insertion and cyclization | Azetidines, pyrrolidines, piperidines, azepanes | As a haloamine precursor for assembling larger heterocycles. researchgate.netimperial.ac.uk |

| Intramolecular Nucleophilic Substitution | Cyclization of γ-amino alcohols or haloamines | General method for azetidine synthesis | The precursor itself is formed this way and can be a building block for further reactions. magtech.com.cn |

Role as a Privileged Scaffold in Target-Oriented Synthesis

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, is recognized as a privileged scaffold in medicinal chemistry. rsc.orgnih.gov Its value stems from the unique combination of structural rigidity and favorable physicochemical properties it imparts to molecules. Compared to more common saturated heterocycles like pyrrolidine (B122466) or piperidine (B6355638), the azetidine moiety can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability, all of which are critical attributes for drug candidates. nih.gov The ring's inherent strain of approximately 25.4 kcal/mol contributes to its distinct three-dimensional conformation and chemical reactivity. rsc.org

In target-oriented synthesis, the goal is to create a molecule that interacts specifically with a biological target, such as a G protein-coupled receptor (GPCR) or an enzyme. nih.govnih.gov The strategy often involves identifying a core molecular fragment that provides the primary binding affinity and then modifying it to optimize its drug-like properties. This is where this compound serves as a crucial building block. It provides a straightforward method for introducing the beneficial azetidine scaffold onto a parent molecule.

The 3-bromopropyl group acts as a reactive handle, an electrophilic site that can readily react with nucleophilic functional groups (such as phenols, amines, or thiols) present on a core scaffold. This allows for the covalent attachment of the azetidin-1-ylpropyl side chain. By incorporating this chain, medicinal chemists can systematically modify a lead compound to enhance its pharmacokinetic profile without drastically altering the core structure responsible for its biological activity. The propyl linker provides flexibility and appropriate spacing, allowing the azetidine ring to project into solvent-exposed regions of a protein's binding pocket, thereby improving properties like solubility.

The strategic incorporation of the azetidine motif via this compound is a key tactic in the development of ligands for various biological targets, including but not limited to CNS-active compounds and antimalarial agents. nih.govnih.gov

Utility in the Construction of Biologically Relevant Scaffolds and Chemical Probes (Focus on Synthetic Strategy, not Bioactivity)

The synthetic utility of this compound lies in its role as a versatile alkylating agent for introducing the N-azetidinylpropyl moiety. The primary synthetic strategy involves a nucleophilic substitution reaction (SN2), where a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond.

A common application is the synthesis of azetidinylpropyl ethers from phenols. In a typical procedure, a phenolic compound is treated with a mild base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the phenol to generate a more nucleophilic phenoxide anion, which then reacts with this compound to yield the desired ether. This method is efficient and widely applicable to a variety of substituted phenols, enabling the creation of large libraries of compounds for screening.

Similarly, this compound is used to synthesize corresponding amines by reacting it with primary or secondary amines. The reaction proceeds under similar conditions, with a base to facilitate the reaction and scavenge the HBr byproduct. This approach is fundamental in building more complex molecular architectures where the azetidine-containing side chain is linked to a core structure via a nitrogen atom.

The table below outlines the general synthetic strategy for these transformations.

| Nucleophile Type | Example Nucleophile | Base | Product Type | General Structure |

| Phenol | R-OH | Cs₂CO₃, K₂CO₃ | Aryl Ether | R-O-(CH₂)₃-Azetidine |

| Amine | R-NH₂ | K₂CO₃, Et₃N | Secondary Amine | R-NH-(CH₂)₃-Azetidine |

| Thiol | R-SH | Cs₂CO₃, NaH | Thioether | R-S-(CH₂)₃-Azetidine |

This synthetic versatility extends to the construction of chemical probes. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's function. These probes often have a modular design, consisting of a ligand for binding, a reporter tag (like a fluorophore) for detection, and a linker connecting them. This compound can be used strategically as a component of the linker or to attach the linker to the core ligand. The incorporation of the azetidine ring can also confer advantageous properties to the probe itself, such as improved solubility and cell permeability, which are crucial for probes used in cellular imaging. researchgate.net The straightforward and predictable reactivity of this compound makes it an invaluable tool for the systematic assembly of these complex and functionally diverse molecules.

Advanced Mechanistic and Theoretical Investigations of Azetidine Chemistry

Computational Studies on Azetidine (B1206935) Ring Strain and Its Influence on Reactivity

The reactivity of azetidines is intrinsically linked to their significant ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the more stable, less reactive pyrrolidines (5.4 kcal/mol). rsc.org This intermediate strain energy allows for facile handling while also enabling unique reactivity that can be triggered under specific conditions. rsc.orgrsc.orgresearchwithrutgers.com

Computational studies, often employing Density Functional Theory (DFT), are crucial in elucidating how this ring strain influences reactivity. These studies can model the geometric and electronic structures of azetidines and predict their behavior in chemical reactions. For instance, theoretical calculations have been used to compare the transition state energies for the formation of azetidine versus pyrrolidine (B122466) rings. In certain lanthanum (III)-catalyzed intramolecular aminolysis reactions of epoxy amines, computational results have shown that the transition state leading to the azetidine is significantly lower in energy than that leading to the five-membered pyrrolidine ring, consistent with experimental observations. frontiersin.org This highlights how electronic and steric factors, influenced by the catalyst and substrate structure, can overcome the inherent preference for forming larger rings and favor the strained four-membered ring.

The table below summarizes key parameters related to the ring strain of small nitrogen-containing heterocycles, providing a comparative context for the reactivity of azetidine.

| Heterocycle | Ring Size | Ring Strain (kcal/mol) | General Reactivity |

| Aziridine (B145994) | 3 | 27.7 | High |

| Azetidine | 4 | 25.4 | Moderate to High |

| Pyrrolidine | 5 | 5.4 | Low |

Data sourced from available literature on heterocyclic ring strain. rsc.org

Elucidation of Reaction Transition States and Reactive Intermediates

Understanding the transition states and reactive intermediates in azetidine chemistry is fundamental to controlling reaction outcomes. Computational modeling plays a pivotal role in visualizing these transient species, which are often difficult to observe experimentally. For instance, in the ring-expansion of azetidines, bicyclic azetidinium intermediates have been proposed and investigated. researchgate.netnih.gov These intermediates are key to transformations that convert the four-membered ring into larger heterocycles like pyrrolidines, piperidines, and azocanes. researchgate.netnih.gov

In the context of enantioselective reactions, computational studies can elucidate the interactions between the substrate, catalyst, and reagents in the transition state, explaining the origin of stereoselectivity. For example, in the enantioselective ring-opening of azetidines catalyzed by chiral squaramide hydrogen-bond donors, the mechanism of enantioinduction is thought to involve attractive electrostatic interactions that are conserved across different model reactions. acs.org

Reactive intermediates such as α-oxogold carbenes have been implicated in the synthesis of azetidin-3-ones from N-propargylsulfonamides. nih.gov These intermediates, generated via intermolecular alkyne oxidation, undergo subsequent intramolecular N-H insertion to form the azetidine ring. nih.gov The transient nature of these species makes their direct observation challenging, underscoring the importance of computational and indirect experimental evidence for their characterization.

Kinetic and Thermodynamic Considerations in Azetidine Transformations

The kinetics and thermodynamics of reactions involving azetidines are heavily influenced by the release of ring strain in the product. Ring-opening and ring-expansion reactions are often thermodynamically favorable due to the considerable strain energy of the four-membered ring. rsc.org

Kinetic studies, which measure the rates of these transformations, provide valuable insights into the reaction mechanisms. For example, monitoring the formation of products in real-time using techniques like in-situ infrared (IR) spectroscopy can reveal the rapid conversion of starting materials to intermediates. acs.org

The thermodynamic parameters for azetidine transformations, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be determined experimentally or computationally. These parameters help to predict the spontaneity and equilibrium position of a reaction. For instance, in transesterification reactions catalyzed by zeolites, thermodynamic parameters have been calculated to demonstrate the spontaneous and endothermic nature of the processes. mdpi.com While not specific to azetidine, these methodologies are applicable to studying its transformations. The stability of azetidines compared to aziridines, for example, is a thermodynamic factor that influences their handling and reactivity. rsc.orgresearchwithrutgers.com

Advanced Spectroscopic Techniques for in situ Mechanistic Probing and Elucidation of Novel Structures

A variety of advanced spectroscopic techniques are indispensable for the detailed mechanistic investigation of azetidine chemistry and the structural characterization of its complex derivatives.

Multidimensional NMR: Techniques such as COSY, HSQC, and HMBC are crucial for establishing the connectivity and stereochemistry of substituted azetidines. Dynamic NMR (DNMR) spectroscopy can be used to study conformational changes and the barrier to pyramidal inversion at the nitrogen atom. acs.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides precise mass measurements, which are essential for determining the elemental composition of novel azetidine derivatives and for identifying reaction intermediates in mechanistic studies.

X-ray Crystallography: This technique provides unambiguous proof of the three-dimensional structure of crystalline azetidine derivatives, including the precise bond lengths, bond angles, and stereochemical relationships. researchgate.netnih.govnih.gov This information is invaluable for understanding structure-activity relationships and for validating computational models. For example, X-ray crystallography has been used to determine the structures of various complex azetidine-containing scaffolds. nih.gov

In situ Spectroscopic Probing: Techniques like in-situ IR and Raman spectroscopy can be used to monitor the progress of reactions involving azetidines in real-time, providing kinetic data and helping to identify transient intermediates. acs.org

The table below outlines the application of these techniques in the study of azetidine derivatives.

| Spectroscopic Technique | Information Obtained | Relevance to Azetidine Chemistry |

| Multidimensional NMR | Connectivity, stereochemistry, conformational dynamics | Structural elucidation of complex products, study of nitrogen inversion barriers |

| HRMS | Elemental composition | Confirmation of product identity, identification of intermediates |

| X-ray Crystallography | 3D molecular structure, absolute stereochemistry | Unambiguous structural proof, validation of computational models |

| In situ IR/Raman | Reaction progress, identification of functional groups | Kinetic studies, detection of transient species |

Stereochemical Origins and Enantioselective Inductions in Azetidine-Forming Reactions

The development of enantioselective methods for the synthesis of chiral azetidines is a significant area of research, as the stereochemistry of these compounds is often crucial for their biological activity. Understanding the origins of stereochemical control is therefore of paramount importance.

Enantioselective induction in azetidine-forming reactions is typically achieved through the use of chiral catalysts or auxiliaries. acs.org The catalyst or auxiliary creates a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. The mechanism of this stereochemical induction can be elucidated through a combination of experimental and computational studies.

Several strategies have been developed for the enantioselective synthesis of azetidines:

Catalytic Asymmetric Difunctionalization: The direct catalytic enantioselective difunctionalization of an achiral precursor, such as an azetine, allows for the concomitant generation of two stereogenic centers. acs.org

Phase-Transfer Catalysis: Chiral phase-transfer catalysts have been employed for the enantioselective synthesis of spirocyclic azetidine oxindoles through intramolecular C-C bond formation. nih.gov The proposed mechanism involves the activation of a leaving group by the chiral cation, which directs the cyclization. nih.gov

Organocatalysis: Chiral organocatalysts, such as proline derivatives, have been used for the enantioselective α-chlorination of aldehydes, which can then be converted to chiral 2-substituted azetidines. nih.gov

Computational studies can model the transition states of these reactions to explain the observed enantioselectivities. For example, DFT calculations have been used to elucidate the enantioselective ring expansion of azetidines to proline derivatives, providing insight into the role of the chiral cobalt(II) complex catalyst. researchgate.net

Future Perspectives and Emerging Research Avenues in Azetidine Chemistry

Development of Novel Catalytic Systems for Efficient and Selective Azetidine (B1206935) Synthesis and Functionalization

The synthesis of the azetidine core and its subsequent functionalization has historically been challenging due to ring strain. rsc.org However, recent years have seen a surge in the development of sophisticated catalytic systems that offer milder conditions, higher yields, and greater chemo- and regioselectivity. rsc.orgrsc.org Future research will likely focus on expanding the catalytic toolbox to create more complex and diverse azetidine structures.

Key areas of development include:

C-H Activation/Amination: Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful method for constructing the azetidine ring from acyclic amine precursors. rsc.org This approach avoids the need for pre-functionalized starting materials. Future work will aim to develop more sustainable catalysts using earth-abundant metals and to achieve intermolecular C-H functionalization directly on the azetidine ring.

Photoredox Catalysis: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, provide a mild pathway to functionalized azetidines via [2+2] cycloadditions. rsc.orgnih.govspringernature.com Similarly, copper-based photoredox catalysis has enabled anti-Baldwin 4-exo-dig radical cyclizations of ynamides to form azetidines. nih.gov The development of new photocatalysts and the exploration of novel photo-induced transformations are expected to yield unprecedented azetidine scaffolds.

Lewis Acid Catalysis: Lanthanoid(III) triflates, such as La(OTf)₃, have been shown to be excellent catalysts for the intramolecular regioselective aminolysis of epoxides to furnish azetidines. nih.gov This method is notable for its high yields and tolerance of acid-sensitive functional groups. The discovery of new Lewis acids that can activate different substrates or control stereoselectivity will be a valuable pursuit.